Technical Guide: Synthesis and Characterization of N,N'-Dimethoxy-N,N'-dimethyloxamide
Technical Guide: Synthesis and Characterization of N,N'-Dimethoxy-N,N'-dimethyloxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N,N'-Dimethoxy-N,N'-dimethyloxamide, a molecule of interest in organic synthesis and potential applications in medicinal chemistry. This document details experimental protocols for its preparation and outlines the analytical techniques for its characterization.
Synthesis of N,N'-Dimethoxy-N,N'-dimethyloxamide
The synthesis of N,N'-Dimethoxy-N,N'-dimethyloxamide is achieved through the reaction of an oxalic acid diester with N,O-dimethylhydroxylamine or its hydrochloride salt in the presence of a base. The general reaction scheme is presented below.
General Reaction
Caption: General reaction for the synthesis of N,N'-Dimethoxy-N,N'-dimethyloxamide.
Summary of Synthetic Data
The following table summarizes various reaction conditions and the resulting yields for the synthesis of N,N'-Dimethoxy-N,N'-dimethyloxamide, based on patent literature.[1]
| Oxalic Acid Ester | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Diethyl Oxalate | Sodium Methoxide | Methanol | 3 - 8 | 3 | 88.8 |
| Diethyl Oxalate | Sodium Methoxide | Methanol | -10 to -7 | 3 | 87.9 |
| Dimethyl Oxalate | Sodium Methoxide | Dimethyl Sulfoxide | 5 - 25 | 1.5 | 61.0 |
| Dibutyl Oxalate | Not Specified | Ethanol | Not Specified | Not Specified | 83.1 |
| Diphenyl Oxalate | Not Specified | Ethanol | Not Specified | Not Specified | 57.1 |
| Diethyl Oxalate | Not Specified | Tetrahydrofuran | Not Specified | Not Specified | 83.6 |
| Diethyl Oxalate | Not Specified | Isopropanol | Not Specified | Not Specified | 80.8 |
| Diethyl Oxalate | Not Specified | Acetonitrile | Not Specified | Not Specified | 78.8 |
| Diethyl Oxalate | Not Specified | Dimethylformamide | Not Specified | Not Specified | 77.5 |
| Diethyl Oxalate | Not Specified | Dimethyl Carbonate | Not Specified | Not Specified | 75.7 |
| Diethyl Oxalate | Not Specified | Toluene | Not Specified | Not Specified | 71.0 |
Detailed Experimental Protocols
The following are detailed experimental protocols for the synthesis of N,N'-Dimethoxy-N,N'-dimethyloxamide.
Protocol 1: High-Yield Synthesis in Methanol [1]
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Reaction Setup: In a flask equipped with a stirrer, thermometer, and addition funnel, combine 12.63 g (84.7 mmol) of 98% diethyl oxalate, 16.72 g (169.4 mmol) of 98.8% N,O-dimethylhydroxylamine hydrochloride, and 10 mL of methanol.
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Reaction Execution: While maintaining the internal temperature between 3-8 °C, slowly add 65.36 g (338.8 mmol) of a 28% by mass sodium methoxide solution in methanol.
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Reaction Monitoring: Stir the reaction mixture at 3-8 °C for 3 hours.
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Work-up: After the reaction is complete, slowly add the reaction mixture to a flask containing 90 mL of 2 mol/L hydrochloric acid, keeping the temperature between 5-15 °C.
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Analysis: The yield of N,N'-Dimethoxy-N,N'-dimethyloxamide (13.25 g, 88.8%) can be determined by high-performance liquid chromatography.
Protocol 2: Synthesis in Dimethyl Sulfoxide [1]
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Reaction Setup: In a flask equipped with a stirrer and thermometer, combine 1.01 g (8.47 mmol) of 99% dimethyl oxalate, 1.68 g (16.94 mmol) of 98.1% N,O-dimethylhydroxylamine hydrochloride, and 5 mL of dimethyl sulfoxide.
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Reaction Execution: While maintaining the temperature between 5-25 °C, add 1.93 g (33.88 mmol) of 95% sodium methoxide powder in portions.
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Reaction Monitoring: Stir the reaction mixture at this temperature for 1.5 hours.
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Work-up: After the reaction, slowly add the mixture to 10 mL of 2 mol/L acetic acid, maintaining a temperature of 5-15 °C.
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Analysis: The yield of N,N'-Dimethoxy-N,N'-dimethyloxamide (0.91 g, 61.0%) can be determined by high-performance liquid chromatography.
Characterization of N,N'-Dimethoxy-N,N'-dimethyloxamide
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 106675-70-1 | [2] |
| Molecular Formula | C₆H₁₂N₂O₄ | [2][3] |
| Molecular Weight | 176.17 g/mol | [2][3] |
| Melting Point | 89-95 °C | [2] |
| Appearance | White crystalline solid | [1] |
Spectroscopic Data (Predicted)
The following is a prediction of the spectroscopic data for N,N'-Dimethoxy-N,N'-dimethyloxamide based on its chemical structure.
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¹H NMR (Proton Nuclear Magnetic Resonance):
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A singlet integrating to 6 protons is expected for the two N-methyl (N-CH₃) groups.
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A singlet integrating to 6 protons is expected for the two O-methyl (O-CH₃) groups.
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The exact chemical shifts would depend on the solvent used.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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A signal corresponding to the carbonyl carbons (C=O) is expected.
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A signal for the N-methyl carbons (N-CH₃) is expected.
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A signal for the O-methyl carbons (O-CH₃) is expected.
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IR (Infrared) Spectroscopy:
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A strong absorption band characteristic of the C=O stretching vibration of the amide carbonyl groups is expected, likely in the region of 1650-1700 cm⁻¹.
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C-H stretching vibrations from the methyl groups are expected around 2800-3000 cm⁻¹.
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C-N and C-O stretching vibrations are also expected.
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Mass Spectrometry (MS):
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The molecular ion peak (M⁺) would be expected at m/z = 176.0797, corresponding to the molecular formula C₆H₁₂N₂O₄.
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Fragmentation patterns would likely involve cleavage of the C-C bond between the carbonyls and loss of methoxy or methyl groups.
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Characterization Workflow
Caption: Logical workflow for the characterization of N,N'-Dimethoxy-N,N'-dimethyloxamide.
